2-Bromo-N-(4-butylphenyl)propanamide
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Overview
Description
2-Bromo-N-(4-butylphenyl)propanamide is an organic compound with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol . This compound is characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a butyl-substituted phenyl group attached to the nitrogen atom of the amide group .
Preparation Methods
The synthesis of 2-Bromo-N-(4-butylphenyl)propanamide typically involves the bromination of N-(4-butylphenyl)propanamide. One common method includes the reaction of N-(4-butylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-N-(4-butylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-(4-butylphenyl)propanamide by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the butyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-N-(4-butylphenyl)propanamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-butylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate in various chemical processes . The butyl-substituted phenyl group provides hydrophobic interactions that can influence the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
2-Bromo-N-(4-butylphenyl)propanamide can be compared with similar compounds such as:
2-Bromo-N-phenylpropanamide: Lacks the butyl group, which may affect its reactivity and biological activity.
N-(4-butylphenyl)propanamide:
2-Bromo-N-(4-methylphenyl)propanamide: The methyl group instead of the butyl group can lead to differences in hydrophobic interactions and reactivity.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(4-butylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-4-5-11-6-8-12(9-7-11)15-13(16)10(2)14/h6-10H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBRXFHINNCRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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